molecular formula C19H17N3O5S2 B2486170 (Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887202-27-9

(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2486170
CAS No.: 887202-27-9
M. Wt: 431.48
InChI Key: KXQNEQAAMVOLBZ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound designed for advanced pharmacological research, specifically for the study of Cys-loop receptor superfamily. This compound belongs to a class of molecules that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC) . ZAC is a unique pentameric ligand-gated ion channel whose physiological roles are not yet fully elucidated, creating a significant need for targeted pharmacological tools . As a research chemical, this product is intended solely for investigative applications in a controlled laboratory environment. Researchers may employ this antagonist to probe the structure and function of ZAC, investigate its role in neuronal signaling, and explore its potential connections to various physiological and pathophysiological processes. The compound is believed to act as a negative allosteric modulator, potentially exhibiting state-dependent inhibition of Zn2+-evoked ZAC signaling . The presence of the prop-2-yn-1-yl (propargyl) group on the thiazole nitrogen atom may offer opportunities for further chemical modification, such as in the development of affinity probes. This product is strictly for use in cell-based assays, biochemical studies, and other non-clinical research. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-4-9-22-15-8-6-13(29(20,24)25)11-17(15)28-19(22)21-18(23)14-7-5-12(26-2)10-16(14)27-3/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQNEQAAMVOLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a benzamide core, methoxy groups, and a sulfamoyl-substituted benzo[d]thiazole moiety. The structural formula can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values were reported to be 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells, indicating potent activity against these malignancies .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, which may involve caspase activation and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Reference
AnticancerHCT-1166.2
AnticancerMCF-727.3
Anti-inflammatoryTBDTBD

Case Studies

Several case studies have explored the efficacy of this compound in various experimental models:

  • Study on Breast Cancer : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Colon Cancer Model : In a xenograft model of colon cancer, administration of this compound resulted in reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with sulfonamide- and heterocycle-containing derivatives reported in the literature. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Benzothiazole 6-sulfamoyl, 3-propargyl, 2,4-dimethoxybenzamide Amide, sulfamoyl, alkyne, methoxy N/A
Triazoles [7–9] () 1,2,4-Triazole 4-sulfonylphenyl, 2,4-difluorophenyl Triazole, sulfonyl, fluorophenyl
Thiadiazoles [4g, 4h] () 1,3,4-Thiadiazole 3-methyl/chlorophenyl, dimethylamino-acryloyl Amide, acryloyl, thiadiazole
  • Sulfamoyl vs.
  • Propargyl vs. Aryl Substituents : The propargyl group introduces alkyne reactivity absent in halogenated aryl derivatives (e.g., 2,4-difluorophenyl in [7–9]), enabling orthogonal functionalization strategies .
  • Benzamide Moieties : The 2,4-dimethoxybenzamide in the target differs from ’s unsubstituted benzamide (4g, 4h), where methoxy groups may modulate electronic effects and steric bulk .

Spectroscopic Properties

IR and NMR data highlight functional group distinctions:

Compound IR C=O (cm⁻¹) IR S-Related (cm⁻¹) NMR Features Reference
Target Compound ~1680 (amide) ~1250 (sulfamoyl S=O) Propargyl protons (δ ~2.5–3.0) N/A
Hydrazinecarbothioamides [4–6] () 1663–1682 1243–1258 (C=S) NH stretches (3150–3319 cm⁻¹)
Thiadiazole 4g () 1690, 1638 N/A Aromatic protons (δ 7.2–8.1), methyl (δ 2.4)
  • The target’s amide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹) , while its sulfamoyl S=O vibrations (~1250 cm⁻¹) differ from triazole thione C=S bands (1247–1255 cm⁻¹) .
  • Propargyl protons (δ ~2.5–3.0 in ¹H NMR) contrast with aromatic or alkyl substituents in analogous compounds (e.g., δ 2.4 for methyl in 4g ).

Physicochemical Properties

Melting points and solubility trends can be inferred from analogous compounds:

Compound Melting Point Solubility Reference
Target Compound Not reported Moderate (polar solvents) N/A
Triazoles [7–9] () Not reported Low (hydrophobic aryl groups)
Thiadiazole 4g () 200°C Poor in water
  • The target’s sulfamoyl and methoxy groups likely improve aqueous solubility compared to triazoles [7–9] with fluorophenyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.